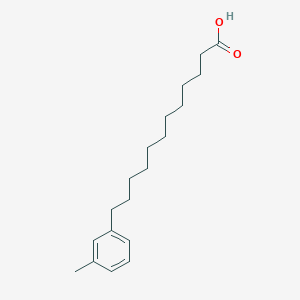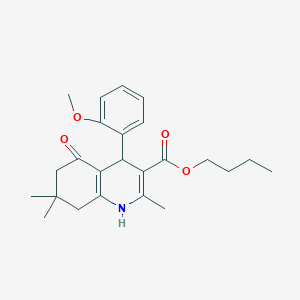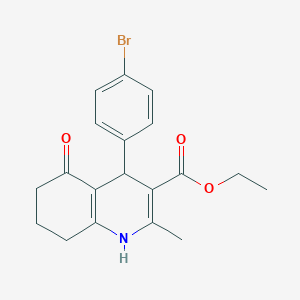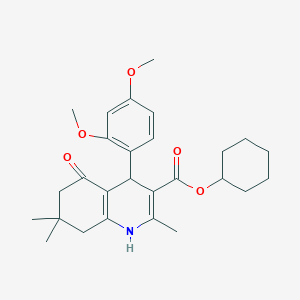![molecular formula C18H20N2O5 B11701368 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate CAS No. 7606-88-4](/img/structure/B11701368.png)
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is an organic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol . This compound is known for its unique structure, which includes both an anilinocarbonyl group and a phenylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate typically involves the reaction of aniline with ethylene carbonate to form 2-(2-hydroxyethoxy)ethyl aniline. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted carbamates.
Aplicaciones Científicas De Investigación
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes and proteins, potentially inhibiting their activity. The anilinocarbonyl group may also play a role in binding to biological molecules, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-ETHYLANILINO)ETHYL N-PHENYLCARBAMATE
- 2-(ANILINO)ETHYL N-ETHYL-N-PHENYLCARBAMATE
- 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE
Uniqueness
2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is unique due to its dual functional groups, which provide a combination of properties not found in similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
7606-88-4 |
|---|---|
Fórmula molecular |
C18H20N2O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[2-(phenylcarbamoyloxy)ethoxy]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H20N2O5/c21-17(19-15-7-3-1-4-8-15)24-13-11-23-12-14-25-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
Clave InChI |
RYIKJWYPCWVWIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCCOCCOC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol](/img/structure/B11701289.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11701300.png)
![Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B11701304.png)
![N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11701312.png)


![methyl 4-[[2-[(4-methoxycarbonylbenzoyl)amino]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]carbamoyl]benzoate](/img/structure/B11701329.png)
![(4E)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701335.png)
![2-{[(2-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11701339.png)
![Ethyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11701351.png)
![N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11701359.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701374.png)
